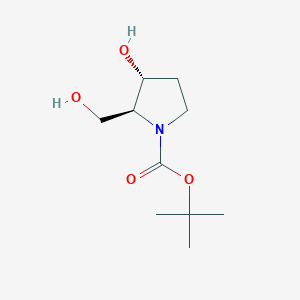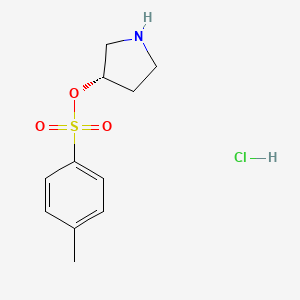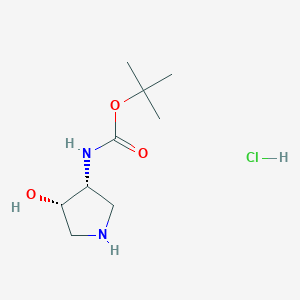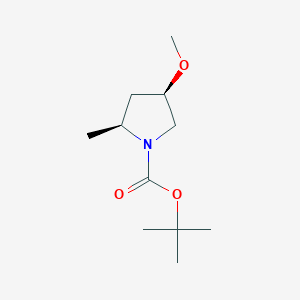![molecular formula C18H28N2O5S B8191320 rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate CAS No. 2331211-58-4](/img/structure/B8191320.png)
rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group and the tosylate group makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction involving furans and olefinic or acetylenic dienophiles . The final step involves the tosylation of the amino group using tosyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Boc protection step, which enhances efficiency and scalability . Tosylation is also performed under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is an excellent leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions, revealing the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are frequently employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide yields the corresponding azide, while deprotection results in the free amine .
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound is used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products .
Biology and Medicine: In biological research, it serves as a building block for the development of bioactive compounds, including enzyme inhibitors and receptor agonists .
Industry: In the industrial sector, it is used in the production of fine chemicals and advanced materials .
Mechanism of Action
The mechanism of action of rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc group provides protection to the amine, allowing selective reactions at other sites. The tosylate group, being a good leaving group, facilitates nucleophilic substitution reactions . The compound’s bicyclic structure imparts rigidity, which can influence the stereochemistry of the reactions it undergoes .
Comparison with Similar Compounds
rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane: This compound differs by having a hydroxy group instead of an amino group.
8-azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes and functional groups.
Uniqueness: rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate is unique due to its specific combination of functional groups and stereochemistry, which makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C7H8O3S/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13;1-6-2-4-7(5-3-6)11(8,9)10/h7-9H,4-6,12H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-,8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTIVNPBSMYSBR-YWUTZLAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC2C1C(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1[C@H](C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2331211-58-4 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2331211-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B8191246.png)



![Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191289.png)
![6-Methyl-2,6-diaza-spiro[3.4]octan-5-one tosylate](/img/structure/B8191290.png)
![5-Aza-bicyclo[2.1.1]hexane hydrochloride](/img/structure/B8191306.png)

![Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B8191318.png)
![tert-Butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191325.png)

![6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane dihydrochloride](/img/structure/B8191330.png)
![7-Aza-bicyclo[2.2.1]heptan-2-one hydrochloride](/img/structure/B8191340.png)
![2-Aza-7-oxo-bicyclo[3.2.0]heptane](/img/structure/B8191353.png)
